ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Medicinal chemistry Synthetic intermediates Heterocyclic scaffolds

Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2228423-31-0) is a 4,7-dihydro derivative of the pyrazolo[1,5-a]pyrimidine fused heterocyclic scaffold, bearing a bromine atom at the 3-position and an ethyl ester at the 6-position of the partially saturated pyrimidine ring. Its molecular formula is C9H10BrN3O2 (MW 272.10), distinguishing it by two additional hydrogen atoms relative to its fully aromatic counterpart, ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1263060-07-6, C9H8BrN3O2, MW 270.08).

Molecular Formula C9H10BrN3O2
Molecular Weight 272.102
CAS No. 2228423-31-0
Cat. No. B2688918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS2228423-31-0
Molecular FormulaC9H10BrN3O2
Molecular Weight272.102
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C=NN2C1)Br
InChIInChI=1S/C9H10BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-4,11H,2,5H2,1H3
InChIKeyOUEAFTRBYVKQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2228423-31-0): Structural Identity and Core Properties for Procurement Decisions


Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2228423-31-0) is a 4,7-dihydro derivative of the pyrazolo[1,5-a]pyrimidine fused heterocyclic scaffold, bearing a bromine atom at the 3-position and an ethyl ester at the 6-position of the partially saturated pyrimidine ring [1]. Its molecular formula is C9H10BrN3O2 (MW 272.10), distinguishing it by two additional hydrogen atoms relative to its fully aromatic counterpart, ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1263060-07-6, C9H8BrN3O2, MW 270.08) [2]. The compound is commercially available for research purposes at ≥95% purity (Catalog No. CM427202, MDL MFCD31665339) and is classified within the pyrazolopyrimidine family, a privileged scaffold in kinase inhibitor discovery and heterocyclic medicinal chemistry .

Why Ethyl 3-Bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Replaced by Its Fully Aromatic Analog or Positional Isomers


The 4,7-dihydro saturation state of the pyrimidine ring in this compound is not a minor structural nuance; it defines a distinct chemical entity with different molecular formula (C9H10BrN3O2 vs. C9H8BrN3O2), molecular weight (272.10 vs. 270.08), MDL identifier (MFCD31665339 vs. MFCD21642056), and SMILES string (CCOC(=O)C1=CNc2c(Br)cnn2C1 vs. aromatic core) relative to the fully aromatic analog CAS 1263060-07-6 [1]. The non-planar, partially saturated pyrimidine ring introduces conformational flexibility, alters hydrogen-bonding capacity (presence of NH at position 4), and fundamentally changes the reactivity profile in electrophilic substitution and cross-coupling reactions compared to planar aromatic pyrazolo[1,5-a]pyrimidines [2]. Positional isomers such as ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate place the bromine and ester at swapped positions on an aromatic core, yielding entirely different synthetic handles and biological recognition patterns . These differences cannot be bridged by simple stoichiometric adjustment; substituting one for another constitutes a change of chemical entity.

Quantitative Differentiation Evidence for Ethyl 3-Bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2228423-31-0) Relative to Analogs


Saturation State Differentiation: 4,7-Dihydro vs. Fully Aromatic Core — Molecular Formula and Mass Evidence

The target compound possesses a 4,7-dihydro (partially saturated) pyrimidine ring, directly evidenced by its molecular formula C9H10BrN3O2 (MW 272.10) containing two more hydrogen atoms than its fully aromatic counterpart ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1263060-07-6, C9H8BrN3O2, MW 270.08) [1]. This saturation difference is confirmed by the SMILES string CCOC(=O)C1=CNc2c(Br)cnn2C1, which explicitly shows the NH at position 4 . The resulting non-planar conformation of the dihydropyrimidine ring alters the three-dimensional shape, hydrogen-bond donor count, and conformational flexibility relative to the planar aromatic system—differences that directly impact target binding in kinase ATP pockets and metabolic stability [2].

Medicinal chemistry Synthetic intermediates Heterocyclic scaffolds

Synthetic Scaffold Utility: 4,7-Dihydropyrazolo[1,5-a]pyrimidine as a Biginelli-Type Multicomponent Reaction Substrate

The 4,7-dihydropyrazolo[1,5-a]pyrimidine scaffold, of which the target compound is a 3-bromo-6-ethoxycarbonyl derivative, has been specifically validated as a substrate for catalyst-free Biginelli-type multicomponent reactions. Kolosov et al. (2016) demonstrated that 5-amino-3-arylpyrazole-4-carbonitriles react with aldehydes and 1,3-dicarbonyl compounds in boiling DMF without catalyst to yield 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidines in yields of 32–80% [1]. The 6-ethoxycarbonyl group on the target compound provides a versatile ester handle for further functionalization via hydrolysis, amidation, or reduction, while the 3-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for rapid analog generation [2]. In contrast, the fully aromatic counterpart (CAS 1263060-07-6) is unsuitable for the Biginelli-type approach, as its synthesis typically proceeds via bromination of pre-formed aromatic pyrazolo[1,5-a]pyrimidines or cyclocondensation under different conditions .

Combinatorial chemistry Multicomponent reactions Library synthesis

Biological Activity Potential: 3-Bromo-Substituted Pyrazolo[1,5-a]pyrimidines as Phosphodiesterase and Kinase Inhibitors

The 3-bromo substituent on the pyrazolo[1,5-a]pyrimidine core has been independently validated as a pharmacophoric element for phosphodiesterase (PDE) inhibition. Springer et al. (1975) synthesized and screened a series of 3-bromo-, 3-nitro-, and 3-ethoxycarbonyl-5,7-dialkylpyrazolo[1,5-a]pyrimidines as in vitro cAMP PDE inhibitors, establishing quantitative structure-activity relationships with I50 values benchmarked against theophylline [1]. In a separate study, 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine demonstrated potent in vivo PDE inhibitory activity, potentiating glucagon-induced cardiac output by 57% (P<0.01) and increasing cardiac output by 120% (P<0.001) over saline controls when co-administered with glucagon in a canine model [2]. Additionally, 3-bromo-substituted pyrazolo[1,5-a]pyrimidines have been patented as cyclin-dependent kinase (CDK) inhibitors; a closely related analog, 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine, when derivatized with aniline, yielded a CDK inhibitor with IC50 = 0.51 µM in kinase activity assays [3]. While the target compound itself lacks direct reported IC50 data, the convergence of PDE and CDK inhibitory activity across multiple 3-bromo pyrazolo[1,5-a]pyrimidines supports its use as a privileged starting point for dual PDE/kinase inhibitor programs [4].

Phosphodiesterase inhibition Kinase inhibition Cardiovascular pharmacology

Regioisomeric Purity and Positional Certainty: Bromine at Position 3, Ester at Position 6 on Dihydro Core

The target compound unambiguously places the bromine substituent at position 3 and the ethyl carboxylate at position 6 on the 4,7-dihydro pyrazolo[1,5-a]pyrimidine scaffold. This contrasts with the common regioisomer ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1027511-41-6), in which the positions of bromine and ester are swapped on an aromatic core [1]. The regiospecificity of electrophilic bromination on the pyrazolo[1,5-a]pyrimidine system has been experimentally established: bromination yields 3-bromo and 3,6-dibromo species, with the 3-position being the kinetically favored site as confirmed by molecular orbital calculations and coupling constant analysis [2]. The 3-bromo orientation places the halogen on the pyrazole ring, making it electronically distinct from 6-bromo (pyrimidine ring) isomers for cross-coupling reactivity. The correct regioisomer identity (3-bromo, not 6-bromo) can be confirmed by the SMILES CCOC(=O)C1=CNc2c(Br)cnn2C1, where Br is attached to the pyrazole ring carbon .

Regiochemical integrity Structure-activity relationships Synthetic intermediate quality

CDK Inhibitory Activity of Structurally Related Pyrazolo[1,5-a]pyrimidine-3-ethyl Carboxylate Regioisomers

A directly relevant comparator, 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate (the 6-bromo-3-ester regioisomer of the target compound's aromatic counterpart), was evaluated as a CDK inhibitor by Yallapa et al. (2018). This compound demonstrated better IC50 values for CDK4 and CDK6 than the reference inhibitor roscovitine, establishing it as a selective CDK inhibitor in cancer cell line assays [1]. The target compound (CAS 2228423-31-0) differs in two critical aspects: (1) the bromine is at position 3 rather than 6, and (2) the scaffold is 4,7-dihydro rather than aromatic. The CDK activity of 6-bromo-3-ester PP derivatives provides a quantitative benchmark (IC50 better than roscovitine for CDK4/6) against which the target compound's yet-unreported activity can be contextualized. Furthermore, dinaciclib-inspired pyrazolo[1,5-a]pyrimidines with substituted 3-phenylazo groups have achieved CDK2 IC50 values of 22–24 nM, comparable to dinaciclib (IC50 = 18 nM), with additional activity against CDK1, CDK5, and CDK9 at 28–80 nM [2].

CDK inhibition Anticancer agents Kinase selectivity

Priority Application Scenarios for Ethyl 3-Bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis via Biginelli-Type Multicomponent Derivatization

The 4,7-dihydro scaffold of the target compound (CAS 2228423-31-0) is directly compatible with catalyst-free Biginelli-type multicomponent reactions, enabling rapid generation of 2-aryl-6-acyl-4,7-dihydropyrazolo[1,5-a]pyrimidine libraries in 32–53% yields [1]. The 6-ethoxycarbonyl group serves as a versatile handle for subsequent hydrolysis to carboxylic acid or amidation, while the 3-bromo substituent permits Pd-catalyzed cross-coupling diversification. This synthetic tractability is not shared by the fully aromatic analog (CAS 1263060-07-6), making the dihydro compound the preferred starting material for combinatorial library construction targeting kinase ATP-binding pockets, where the non-planar scaffold may access distinct conformational binding modes [2].

Dual PDE/CDK Inhibitor Probe Development Leveraging 3-Bromo Pharmacophore

The 3-bromo substituent on the pyrazolo[1,5-a]pyrimidine core is a validated pharmacophoric element for both phosphodiesterase inhibition (I50 values benchmarked against theophylline) [1] and CDK inhibition (IC50 = 0.51 µM for optimized 3-bromo-PP derivatives) [2]. Investigators pursuing dual PDE/CDK activity—a strategy relevant for certain hematological malignancies where both PDE and CDK pathways are dysregulated—can use the target compound as a starting scaffold. The 4,7-dihydro saturation state introduces conformational flexibility that may enhance selectivity between PDE isoforms (heart vs. lung PDE, as demonstrated by Springer et al. 1975) and CDK subtypes (CDK4/6 vs. CDK2) [3].

Cardiovascular Pharmacology Research Requiring PDE Inhibitory Building Blocks

The in vivo hemodynamic activity of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine—producing a 57% potentiation of glucagon-induced cardiac output (P<0.01) and 120% increase over saline controls (P<0.001)—establishes the cardiovascular relevance of 3-bromo PP derivatives [1]. The target compound, with its 6-ethoxycarbonyl group enabling prodrug strategies or solubility optimization, represents an advanced intermediate for developing next-generation PDE inhibitors with improved pharmacokinetic profiles. The dihydro scaffold may mitigate the reactive metabolite formation liability reported for certain dihydropyrazolopyrimidine IKur blockers, as the 4,7-dihydro pattern differs from the 4,5-dihydro chemotype associated with covalent protein binding [2].

Regiochemically Defined Cross-Coupling Substrate for Structure-Activity Relationship Studies

The unambiguous placement of bromine at position 3 (on the pyrazole ring, confirmed by SMILES: CCOC(=O)C1=CNc2c(Br)cnn2C1) distinguishes the target compound from the 6-bromo regioisomer (CAS 1027511-41-6) [1]. For SAR programs investigating the impact of substitution position on kinase selectivity—particularly the differential effects of pyrazole-C3 vs. pyrimidine-C6 derivatization on CDK isoform inhibition—the target compound provides a regiochemically defined entry point. The established regiospecificity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine system (3-position kinetically favored) further supports the synthetic reliability of this substitution pattern [2].

Quote Request

Request a Quote for ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.